molecular formula C18H18N4O2 B6670511 N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]imidazo[1,2-a]pyridine-2-carboxamide

N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]imidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B6670511
M. Wt: 322.4 g/mol
InChI Key: PDEUDZZPMCIQLU-WMLDXEAASA-N
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Description

N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]imidazo[1,2-a]pyridine-2-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The specific structure of this compound includes a pyridine ring fused to an imidazo[1,2-a]pyridine core, with a carboxamide group attached, making it a unique molecule with significant research interest.

Properties

IUPAC Name

N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]imidazo[1,2-a]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c23-18(15-12-22-10-2-1-5-16(22)20-15)21-14-4-3-11-24-17(14)13-6-8-19-9-7-13/h1-2,5-10,12,14,17H,3-4,11H2,(H,21,23)/t14-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEUDZZPMCIQLU-WMLDXEAASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(OC1)C2=CC=NC=C2)NC(=O)C3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](OC1)C2=CC=NC=C2)NC(=O)C3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]imidazo[1,2-a]pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[1,2-a]pyridine core. This can be achieved through a cyclization reaction involving 2-aminopyridine and an appropriate aldehyde or ketone under acidic or basic conditions. The oxan-3-yl group can be introduced via a nucleophilic substitution reaction, where a suitable oxirane is reacted with the imidazo[1,2-a]pyridine intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization reactions and continuous flow systems for the introduction of the oxan-3-yl group. Catalysts such as palladium or copper may be employed to facilitate specific steps in the synthesis, ensuring efficient conversion and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]imidazo[1,2-a]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as halides, alkyl, or aryl groups.

Scientific Research Applications

N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]imidazo[1,2-a]pyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting signal transduction pathways. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]imidazo[1,2-a]pyridine-2-carboxamide can be compared with other imidazo[1,2-a]pyridine derivatives:

    N-(pyridin-2-yl)amides: These compounds share a similar pyridine ring but differ in the functional groups attached, leading to different biological activities.

    3-bromoimidazo[1,2-a]pyridines: These derivatives have a bromine atom at the 3-position, which can significantly alter their reactivity and biological properties.

    Imidazo[1,2-a]pyrimidines: These compounds have a pyrimidine ring instead of a pyridine ring, resulting in different chemical and biological behaviors.

The uniqueness of this compound lies in its specific stereochemistry and the presence of the oxan-3-yl group, which can influence its binding affinity and selectivity towards biological targets.

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